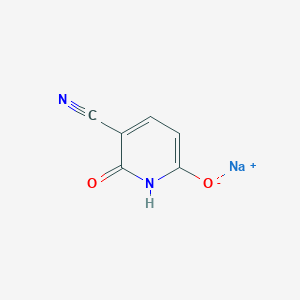
3-シアノ-6-ヒドロキシピリドンナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.
科学的研究の応用
3-Cyano-6-hydroxypyridone Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .
Mode of Action
Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .
Result of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .
化学反応の分析
Types of Reactions
3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.
Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.
Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 3-Cyano-2,6-dihydroxypyridine
- 3-Cyano-4-hydroxypyridine
- 3-Cyano-5-hydroxypyridine
Uniqueness
3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .
特性
CAS番号 |
91467-46-8 |
|---|---|
分子式 |
C6H4N2NaO2 |
分子量 |
159.10 g/mol |
IUPAC名 |
sodium;5-cyano-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10); |
InChIキー |
OGCUILIKTBJKRD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
正規SMILES |
C1=CC(=O)NC(=C1C#N)O.[Na] |
同義語 |
1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium; 2,6-Dihydroxynicotinonitrile Sodium; 3-Cyano-2,6-dihydroxypyridine Sodium; 3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium; 3-Cyano-6-hydroxypyridone Sodium; NSC 329880 Sodium; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




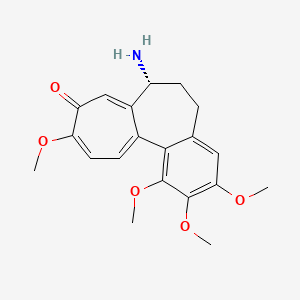

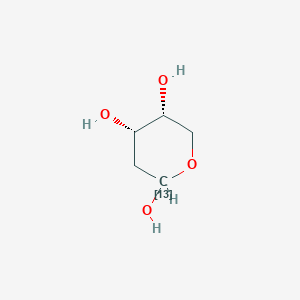
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

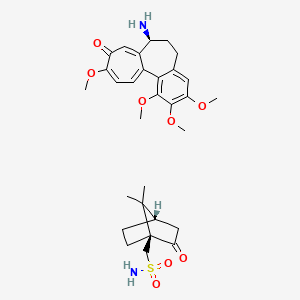
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
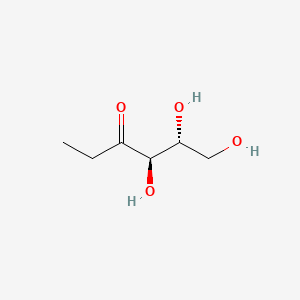
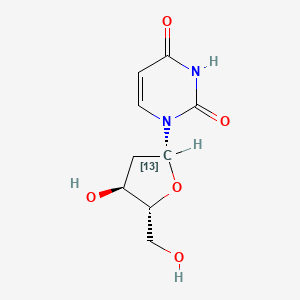
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

